molecular formula C12H13NO B1298486 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 66727-64-8

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B1298486
CAS RN: 66727-64-8
M. Wt: 187.24 g/mol
InChI Key: CKZNBOCUQMXJFD-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a group of heterocyclic aromatic organic compounds. Indoles are characterized by a fused pyrrole and benzene ring structure and are known for their presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, they offer insights into the chemistry of related indole carbaldehydes, which can be useful for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of indole derivatives often involves nucleophilic substitution reactions, as demonstrated in the first paper, where 1-methoxy-6-nitroindole-3-carbaldehyde is used as an electrophile to produce 2,3,6-trisubstituted indoles . This suggests that similar strategies could potentially be applied to synthesize 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Indole derivatives typically have a planar structure due to the conjugated system of the fused rings. The substitution pattern on the indole ring can influence the electronic distribution and, consequently, the reactivity of the molecule. The presence of an ethyl and a methyl group on the 1 and 2 positions of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde would likely affect its electronic properties and steric hindrance, which could be important for its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The second paper describes the reaction of indole-3-carbaldehyde with epichlorohydrin to form a compound with an oxirane ring, which further reacts with various nucleophiles . This indicates that indole-3-carbaldehydes can participate in ring-opening reactions and can be functionalized to produce a diverse range of products. The specific reactions of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde would depend on its unique structure, but it is reasonable to assume that it could undergo similar types of chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, general properties of indole derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit fluorescence. Their solubility in organic solvents and water can vary depending on the substitution pattern. The chemical properties, such as acidity, basicity, and reactivity, are influenced by the substituents on the indole ring and the presence of the aldehyde functional group.

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The Fischer indole cyclization of a compound in the presence of glacial AcOH and a concentrated HCl mixture afforded a 1-ketotetrahydrocarbazole. This compound, after two steps including a Wolff–Kishner reduction and aromatization, gave a mixture of 3-methoxy-2-methyl-9H-carbazole .
  • Results or Outcomes : The result of this process is the production of 3-methoxy-2-methyl-9H-carbazole .

Reaction with 4-methylbenzenesulfonyl Azide

  • Scientific Field : Organic Chemistry
  • Application Summary : In a study, 1H-indole-3-carbaldehyde was reacted with 4-methylbenzenesulfonyl azide as the nitrogen source .
  • Methods of Application : The reaction was carried out in 1,2-dichloroethane (DCE) to prepare compounds in the presence of Cp * Ir(OAc)/ AgNTf 2 and silver acetate as catalyst .
  • Results or Outcomes : The outcome of this reaction was the preparation of certain compounds .

Future Directions

The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” and its derivatives have significant potential in the field of medicinal and pharmaceutical chemistry . They are efficient chemical precursors for generating biologically active structures, offering access to complex molecules . This suggests a promising future direction in the exploration and development of new pharmaceutical compounds.

properties

IUPAC Name

1-ethyl-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZNBOCUQMXJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359288
Record name 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

CAS RN

66727-64-8
Record name 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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